molecular formula C18H18BrNO3 B8490097 methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate

methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate

Cat. No.: B8490097
M. Wt: 376.2 g/mol
InChI Key: SSPQOLHQGAFWCA-UHFFFAOYSA-N
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Description

methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate is an organic compound with the molecular formula C17H18BrNO3. This compound is characterized by its complex structure, which includes a benzoyl group, a bromine atom, and multiple methyl groups. It is primarily used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate typically involves multiple steps. One common method includes the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl 2,4-dimethylbenzoate in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-bromo-2-methylbenzoate
  • Methyl 2-amino-3-methylbenzoate
  • Methyl 6-bromo-3-methoxy-2-methylbenzoate

Uniqueness

methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate is unique due to its specific substitution pattern and the presence of both bromine and benzoyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate

InChI

InChI=1S/C18H18BrNO3/c1-10-5-7-13(19)9-15(10)17(21)20-16-11(2)6-8-14(12(16)3)18(22)23-4/h5-9H,1-4H3,(H,20,21)

InChI Key

SSPQOLHQGAFWCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2C)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-methyl-benzoic acid (2.45 g, 11.16 mmol) in THF (10 ml), CH2Cl2 (10 ml) and DMF (20.00 μl, 258.65 moles) is added dropwise oxalyl chloride (1.16 ml, 13.39 mmoles) at 0° C. and the reaction mixture is slowly allowed to warm to ambient temperature. After 2 hours, the solvent is removed under reduced pressure. To the residue is added CH2Cl2 (40 ml) and the reaction mixture is cooled to 0° C., then ethyl 4-amino-3,5-dimethyl-benzoate (2 g, 11.16 mmol) is added followed by N,N-dimethylpyridin-4-amine (13.63 mg, 0.11 mmoles) and pyridine (2.71 ml, 33.48 mmoles). The cooling bath is removed and the clear solution is allowed to warm to ambient temperature. After 2 hours, the solvent is removed and the reaction mixture is diluted with ethyl acetate and washed with 1N HCl, a saturated solution of sodium bicarbonate, and brine. The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the title compound as a light yellow solid (4.0 g; 95.5%). Mass spectrum (m/z): 376.0 (M+1).
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.71 mL
Type
reactant
Reaction Step Three
Quantity
13.63 mg
Type
catalyst
Reaction Step Four
Yield
95.5%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-methylbenzoic acid (2.0 g, 0.0093 mol) in CH2Cl2 (20 mL) at 0° C. are added methyl 3-amino-2,4-dimethylbenzoate (1.49 g, 0.0084 mol, see preparation 10) and N,N-diisopropylethylamine (4.79 g, 0.0372 mol). After stirring the reaction mixture for 10 minutes, 1-propanephosphonic acid cyclic anhydride (50% solution in ethyl acetate, 8.87 g, 0.028 mol) is added via syringe and stirred at 50° C. After 16 hours, the solvent is removed under reduced pressure and the residue is diluted with water and extracted twice with ethyl acetate. The organic layers are combined and dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) using 10% ethyl acetate in hexane to give the title compound as a white solid (2.80 g, 80%). Mass spectrum (m/z): 376.1 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.87 g
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-2-methyl-benzoic acid (2.45 g, 11.16 mmol) in THF (10 ml), CH2Cl2 (10 ml) and DMF (20.00 μl, 258.65 μmoles) is added dropwise oxalyl chloride (1.16 ml, 13.39 mmoles) at 0° C. and the reaction mixture is slowly allowed to warm to ambient temperature. After 2 hours, the solvent is removed under reduced pressure. To the residue is added CH2Cl2 (40 ml) and the reaction mixture is cooled to 0° C., then ethyl 4-amino-3,5-dimethyl-benzoate (2 g, 11.16 mmol) is added followed by N,N-dimethylpyridin-4-amine (13.63 mg, 0.11 mmoles) and pyridine (2.71 ml, 33.48 mmoles). The cooling bath is removed and the clear solution is allowed to warm to ambient temperature. After 2 hours, the solvent is removed and the reaction mixture is diluted with ethyl acetate and washed with 1N HCl, a saturated solution of sodium bicarbonate, and brine. The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the title compound as a light yellow solid (4.0 g; 95.5%). Mass spectrum (m/z): 376.0 (M+1).
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 μL
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.71 mL
Type
reactant
Reaction Step Three
Quantity
13.63 mg
Type
catalyst
Reaction Step Four
Yield
95.5%

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